5-(N-Methyl-N-isobutyl)amiloride
Overview
Description
5-(N-Methyl-N-isobutyl)amiloride is a potent and selective inhibitor of the epithelial sodium channel (ENaC). It is a derivative of amiloride, a well-known diuretic agent. This compound is primarily used in scientific research to study various physiological processes, including sodium ion transport and regulation of blood pressure .
Mechanism of Action
Target of Action
The primary target of 5-(N-Methyl-N-isobutyl)amiloride (MIA) is the Na+/H+ antiport . This antiport, also known as the sodium-proton exchanger (NHE), plays a crucial role in regulating intracellular pH by extruding protons from the cell in exchange for extracellular sodium ions .
Mode of Action
MIA acts as a potent blocker of the Na+/H+ antiport . By inhibiting the function of the NHE, MIA prevents the exchange of intracellular protons for extracellular sodium ions, thereby affecting the regulation of intracellular pH .
Biochemical Pathways
The inhibition of the Na+/H+ antiport by MIA affects the acid-base balance within the cell . This can have downstream effects on various biochemical pathways that are sensitive to changes in intracellular pH.
Result of Action
The primary result of MIA’s action is the alteration of intracellular pH due to the inhibition of the Na+/H+ antiport . This can affect various cellular processes and may lead to an early cellular response to acidosis . MIA has also been suggested as a possible antitumor agent .
Biochemical Analysis
Biochemical Properties
5-(N-Methyl-N-isobutyl)amiloride plays a crucial role in biochemical reactions by blocking the Na+/H+ antiport. This inhibition affects the transport of sodium ions across cell membranes, which is essential for maintaining cellular homeostasis . The compound interacts with several enzymes and proteins, including the epithelial sodium channel (ENaC), by binding to its extracellular domain and blocking the passage of sodium ions through the channel pore . This interaction is vital for understanding the regulation of sodium reabsorption and its implications in various physiological processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the Na+/H+ antiport, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to reduce sodium reabsorption in the kidney, which can impact blood pressure regulation and fluid balance . Additionally, this compound has been utilized to study early cellular responses to acidosis and its potential antitumor properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the extracellular domain of the epithelial sodium channel (ENaC), thereby blocking the passage of sodium ions through the channel pore . This inhibition leads to a reduction in sodium reabsorption, which is crucial for maintaining electrolyte homeostasis . The compound also affects the Na+/H+ antiport, which plays a role in regulating intracellular pH and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as 2-8°C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sodium reabsorption and regulates blood pressure and fluid balance . At higher doses, it may exhibit toxic or adverse effects, including potential cardiodepression . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the regulation of sodium and hydrogen ion transport . The compound interacts with enzymes and cofactors that play a role in maintaining cellular homeostasis and electrolyte balance . Its effects on metabolic flux and metabolite levels are essential for understanding its impact on cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function, influencing its therapeutic potential and safety . Understanding the transport and distribution mechanisms is crucial for optimizing the use of this compound in research and clinical settings.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 5-(N-Methyl-N-isobutyl)amiloride involves several steps. The starting material is typically amiloride, which undergoes a series of chemical reactions to introduce the N-methyl and N-isobutyl groups. The reaction conditions often include the use of organic solvents such as methanol and chloroform, and the reactions are carried out under controlled temperatures .
The purity of the final product is usually ensured through techniques such as thin-layer chromatography (TLC) and recrystallization .
Chemical Reactions Analysis
5-(N-Methyl-N-isobutyl)amiloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
5-(N-Methyl-N-isobutyl)amiloride has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of sodium ion transport and the effects of ENaC inhibition.
Biology: It is used to investigate the regulation of blood pressure, fluid balance, and electrolyte homeostasis.
Industry: It is used in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
5-(N-Methyl-N-isobutyl)amiloride is unique in its potent and selective inhibition of the epithelial sodium channel (ENaC). Similar compounds include:
5-(N-Ethyl-N-isopropyl)amiloride: Another derivative of amiloride with similar inhibitory effects on ENaC.
5-(N,N-Dimethyl)amiloride hydrochloride: A derivative with different substituents that also inhibits ENaC.
5-(N,N-Hexamethylene)amiloride: A derivative with a hexamethylene group that inhibits ENaC
These compounds share similar mechanisms of action but differ in their potency, selectivity, and specific applications in research and medicine.
Properties
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(2-methylpropyl)amino]pyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN7O/c1-5(2)4-19(3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIUMPLAOXSSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242594 | |
Record name | 5-(N-Methyl-N-isobutyl)amiloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96861-65-3 | |
Record name | 5-(N-Methyl-N-isobutyl)amiloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096861653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(N-Methyl-N-isobutyl)amiloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(N-Methyl-N-isobutyl)Ã?amiloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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